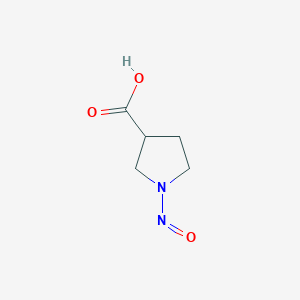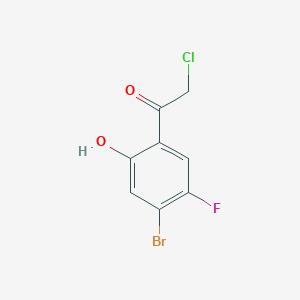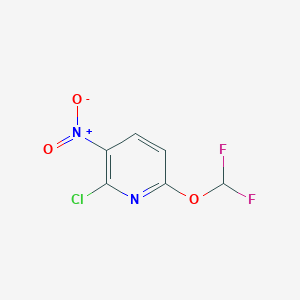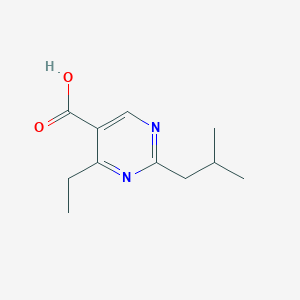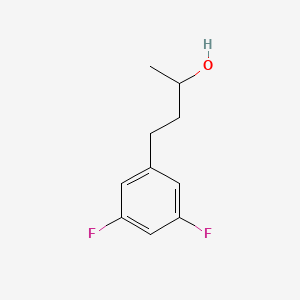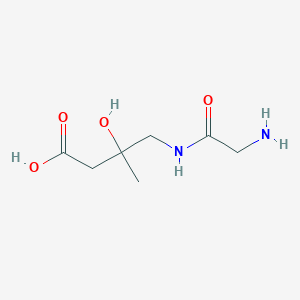
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. Its multifaceted nature makes it a subject of interest in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2-aminoacetamide under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 298.15 to 318.15 K . The process may require the use of catalysts or specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities. Advanced techniques like ultrasonic and viscometric analysis are employed to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine derivative .
Applications De Recherche Scientifique
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aminocaproic acid
- Tranexamic acid
- 4-(Aminomethyl)benzoic acid
- Glycine
Uniqueness
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both an aminoacetamido group and a hydroxyl group, allowing it to participate in a broader range of reactions and interactions .
Propriétés
Formule moléculaire |
C7H14N2O4 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4-[(2-aminoacetyl)amino]-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(13,2-6(11)12)4-9-5(10)3-8/h13H,2-4,8H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
MYYAFGMNWFLEDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)(CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
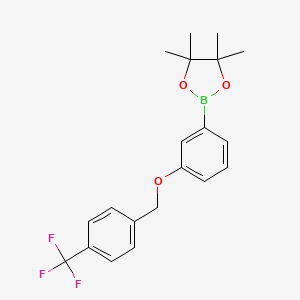
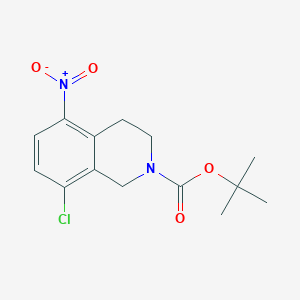
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
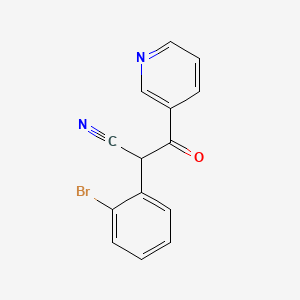
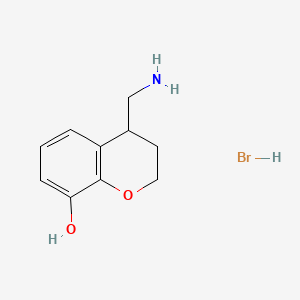
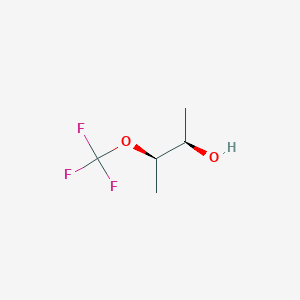
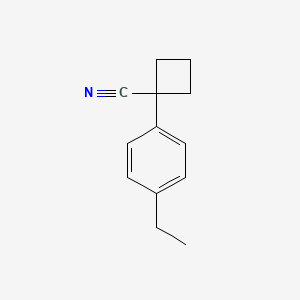
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
